Nigakilactone C

Description

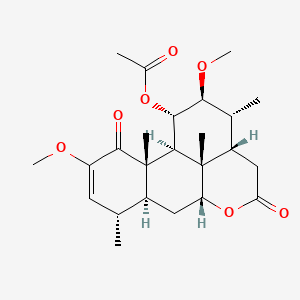

Structure

3D Structure

Properties

CAS No. |

24148-78-5 |

|---|---|

Molecular Formula |

C24H34O7 |

Molecular Weight |

434.5 g/mol |

IUPAC Name |

[(1S,2S,6S,7S,9R,13S,14R,15S,16S,17S)-4,15-dimethoxy-2,6,14,17-tetramethyl-3,11-dioxo-10-oxatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-16-yl] acetate |

InChI |

InChI=1S/C24H34O7/c1-11-8-16(28-6)22(27)24(5)14(11)9-17-23(4)15(10-18(26)31-17)12(2)19(29-7)20(21(23)24)30-13(3)25/h8,11-12,14-15,17,19-21H,9-10H2,1-7H3/t11-,12-,14+,15+,17-,19+,20-,21+,23-,24+/m1/s1 |

InChI Key |

JFFUKRBVELYCPJ-FIKFPIMESA-N |

SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |

Isomeric SMILES |

C[C@@H]1C=C(C(=O)[C@]2([C@H]1C[C@@H]3[C@@]4([C@@H]2[C@@H]([C@H]([C@@H]([C@@H]4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |

Canonical SMILES |

CC1C=C(C(=O)C2(C1CC3C4(C2C(C(C(C4CC(=O)O3)C)OC)OC(=O)C)C)C)OC |

Origin of Product |

United States |

Foundational & Exploratory

The Origin and Biological Potential of Nigakilactone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigakilactone C is a naturally occurring quassinoid, a class of degraded triterpenoids, isolated from the plant Picrasma quassioides. Quassinoids are known for their bitter taste and a wide range of biological activities. This technical guide provides a comprehensive overview of the origin of this compound, its isolation from P. quassioides, and its putative biological activities and mechanisms of action based on studies of related quassinoids. While specific quantitative data and detailed experimental protocols for this compound are limited in publicly available literature, this document compiles relevant information on analogous compounds to provide a foundational understanding for researchers. This guide also presents detailed experimental methodologies for the isolation and biological evaluation of quassinoids and visualizes key signaling pathways potentially modulated by these compounds.

Introduction

This compound is a member of the quassinoid family, a group of structurally complex and highly oxygenated triterpenoid derivatives found predominantly in plants of the Simaroubaceae family.[1][2][3] The primary source of this compound is Picrasma quassioides (D. Don) Benn., a plant with a history of use in traditional medicine, particularly in Asia.[4][5][6] The bitter principles of this plant, including a variety of quassinoids, have attracted scientific interest due to their diverse and potent pharmacological activities, which include anti-inflammatory, anticancer, and antimalarial effects.[2][7][8]

Origin and Isolation of this compound

Natural Source

This compound is a secondary metabolite produced by the plant Picrasma quassioides, also known as Indian Quassiawood.[9] This plant is a rich source of various bioactive compounds, including a diverse array of quassinoids and alkaloids.[4][6][10] this compound is one of several related "nigakilactones" that have been isolated from this species.[9]

General Isolation Protocol

Experimental Workflow for Quassinoid Isolation

Figure 1. A generalized experimental workflow for the isolation of quassinoids like this compound from Picrasma quassioides.

A more detailed experimental protocol for a similar process is outlined below:

Protocol 1: General Isolation of Quassinoids from Picrasma quassioides

-

Extraction: The air-dried and powdered plant material (e.g., stems, bark) is extracted exhaustively with a solvent such as methanol or ethanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Fractionation: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol. The quassinoids are typically enriched in the more polar fractions (e.g., ethyl acetate and n-butanol).

-

Column Chromatography: The bioactive fractions are subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., chloroform-methanol or hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing compounds of interest are further purified using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) with a suitable solvent system (e.g., methanol-water or acetonitrile-water gradients) to yield the pure compounds.

-

Structure Elucidation: The structure of the isolated this compound is confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, COSY, HMQC, HMBC).[9]

Putative Biological Activities and Mechanism of Action

While specific studies on the biological activities of this compound are limited, the broader class of quassinoids exhibits significant pharmacological potential. It is plausible that this compound shares some of these properties.

Anti-inflammatory Activity

Quassinoids have demonstrated anti-inflammatory effects.[2][11] For instance, other quassinoids isolated from Brucea javanica have been shown to inhibit the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[12]

Table 1: Anti-inflammatory Activity of Related Quassinoids

| Compound | Assay | Cell Line | IC50 | Reference |

| Bruceoside B | NO Inhibition | MH-S | 0.11 - 45.56 µM | [12] |

| Isobrucein B | Cytokine (TNF, IL-1β) Inhibition | RAW 264.7 | - | [13] |

| Quassidines E-G | NO, TNF-α, IL-6 Inhibition | RAW 264.7 | Potent | [14] |

Anticancer Activity

Many quassinoids exhibit potent cytotoxic activity against various cancer cell lines.[7][8][10] For example, bruceantin, a well-studied quassinoid, has shown efficacy against RPMI-8226 cancer cells.[10]

Table 2: Anticancer Activity of Related Quassinoids

| Compound | Cell Line | IC50 | Reference |

| Bruceantin | RPMI-8226 | 2.5 and 5.0 mg/kg | [10] |

| Dehydrocrenatidine | A2780 | 2.02 ± 0.95 µM | [10] |

| Dehydrocrenatidine | SKOV3 | 11.89 ± 2.38 µM | [10] |

| Nigakinone | HepG2 | - | [10] |

| Longifolactones | K562, HL-60 | 2.90 to 8.20 μM | [7] |

Potential Mechanisms of Action: Signaling Pathways

The anti-inflammatory and anticancer effects of many natural products, including quassinoids, are often attributed to their ability to modulate key cellular signaling pathways.

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation and cell survival. Many anti-inflammatory and anticancer agents act by inhibiting this pathway.[11][15] Some quassinoids have been shown to inhibit the NF-κB signaling cascade.[12]

NF-κB Signaling Pathway and Potential Inhibition by Quassinoids

Figure 2. A diagram of the NF-κB signaling pathway and potential points of inhibition by quassinoids.

Protocol 2: Western Blot Analysis of NF-κB Pathway Activation

-

Cell Culture and Treatment: Seed cells (e.g., RAW 264.7 macrophages) in culture plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before stimulating with an inflammatory agent like LPS (1 µg/mL) for a shorter duration (e.g., 30 minutes).

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key NF-κB pathway proteins (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt pathways are also critical in regulating cell proliferation, survival, and inflammation.[11][12] There is evidence that some quassinoids can modulate these pathways.[12][16] For example, brusatol, a quassinoid, has been shown to target the PI3K/Akt signaling pathway in hematologic malignancies.[16]

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Biologically active quassinoids and their chemistry: potential leads for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound | C24H34O7 | CID 185556 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The quassinoids bruceines A-M: pharmacology, mechanism of action, synthetic advance, and pharmacokinetics-a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quassinoids from Brucea javanica and attenuates lipopolysaccharide-induced acute lung injury by inhibiting PI3K/Akt/NF-κB pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Discovery of Nigakilactone C in Picrasma quassioides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Nigakilactone C, a quassinoid found in the plant Picrasma quassioides. This document details the experimental methodologies employed in the study of this natural product and presents available quantitative data.

Introduction to Picrasma quassioides and Quassinoids

Picrasma quassioides, a member of the Simaroubaceae family, is a plant that has been a source of various bioactive compounds.[1] Among these are the quassinoids, a class of highly oxygenated and structurally complex triterpenoids.[2][3] These compounds have garnered significant interest in the scientific community due to their diverse pharmacological activities, which include anti-inflammatory, anti-cancer, and neuroprotective effects.[1]

This compound is one of the many quassinoids that have been isolated from P. quassioides. Its discovery has contributed to the growing library of natural products with potential therapeutic applications.

Isolation and Purification of this compound

General Experimental Protocol:

A general workflow for the isolation of quassinoids, including this compound, from the stems of Picrasma quassioides is as follows:

-

Extraction: The dried and powdered stems of P. quassioides are typically extracted with a solvent such as 95% ethanol.

-

Fractionation: The crude extract is then subjected to a series of column chromatography steps. Common stationary phases used include silica gel, ODS (octadecylsilane), and Sephadex LH-20.

-

Purification: Fractions containing the compounds of interest are further purified using semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compounds.

The following diagram illustrates a generalized workflow for the isolation of quassinoids from Picrasma quassioides.

Structural Elucidation

The determination of the chemical structure of this compound was accomplished through various spectroscopic techniques. These methods are essential for identifying the connectivity of atoms and the stereochemistry of the molecule.

Key Spectroscopic Methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for determining the carbon-hydrogen framework of the molecule.

-

Mass Spectrometry (MS): This technique provides information about the molecular weight and elemental composition of the compound.

Quantitative Data for this compound:

While a comprehensive, tabulated set of the ¹H and ¹³C NMR data for this compound is not available in the readily accessible literature, the fundamental properties of the molecule have been reported.

| Property | Data |

| Molecular Formula | C₂₄H₃₄O₇ |

| Molecular Weight | 434.5 g/mol |

| Class | Quassinoid Triterpenoid |

Biological Activity and Potential Mechanism of Action

Studies on the extracts of Picrasma quassioides and its constituent quassinoids have revealed a range of biological activities. Of particular interest to drug development professionals is the neuroprotective potential of these compounds.

Research on a mixture of quassinoids isolated from P. quassioides has demonstrated neuroprotective effects against hydrogen peroxide-induced cell damage in SH-SY5Y cells.[2][3] The proposed mechanism for this activity involves the suppression of apoptosis (programmed cell death) through the downregulation of caspase-3 activation.[2][3]

While these findings are promising, it is important to note that this biological activity has not been specifically attributed to this compound alone. Further research is required to determine the individual contribution of this compound to the overall neuroprotective effects of the plant extract.

Potential Signaling Pathway:

The following diagram illustrates the proposed neuroprotective signaling pathway for quassinoids from Picrasma quassioides.

Conclusion and Future Directions

This compound is a noteworthy member of the quassinoid family of natural products found in Picrasma quassioides. While its initial discovery and structural characterization have been established, there remains a significant opportunity for further research. A detailed investigation into the specific biological activities of pure this compound is warranted to elucidate its therapeutic potential. Furthermore, a thorough examination of its mechanism of action, particularly in the context of neuroprotection, could provide valuable insights for the development of new drugs targeting neurodegenerative diseases. The synthesis of this compound and its analogs could also open avenues for structure-activity relationship studies, leading to the design of more potent and selective therapeutic agents.

References

- 1. Phytochemistry, Traditional Use and Pharmacological Activity of Picrasma quassioides: A Critical Reviews [mdpi.com]

- 2. Collection - Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - Journal of Natural Products - Figshare [figshare.com]

- 3. Quassinoids from Picrasma quassioides and Their Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

Nigakilactone C and the Quassinoid Class: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction to Quassinoids and Nigakilactone C

Quassinoids are a class of highly oxygenated triterpenes derived from plants of the Simaroubaceae family.[1] These natural products have garnered significant interest in the scientific community due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, antimalarial, and notably, anticancer properties.[2] Over 94 distinct phytochemicals, including a significant number of quassinoids, have been isolated from Picrasma quassioides, a plant used in traditional medicine.[2]

This compound is a member of the quassinoid family, specifically a C20 quassinoid, that has been isolated from the bark and stems of Picrasma quassioides.[1][3] While the broader class of quassinoids has been the subject of numerous studies, specific biological data for this compound remains limited. This guide will provide a comprehensive overview of the current knowledge on quassinoids, with a focus on available information for this compound, and detail the experimental protocols relevant to their study.

Biological Activities of Quassinoids

Quassinoids have demonstrated a range of biological effects in preclinical studies. However, it is crucial to note that the potency of these effects can vary significantly between different quassinoid derivatives.

Anticancer Activity

Many quassinoids have been investigated for their potential as anticancer agents.[2] Their proposed mechanisms of action include the inhibition of cell proliferation and the induction of apoptosis. However, a study evaluating a series of quassinoids isolated from the stems of Picrasma quassioides, including several nigakilactone derivatives, found that none of the tested compounds exhibited significant cytotoxic activity against HepG2 and MCF-7 cancer cell lines, with IC50 values greater than 50 μM.[4] This highlights the variability within the quassinoid class and underscores the need for further investigation to identify compounds with potent and selective anticancer effects.

Anti-inflammatory Activity

Inflammation is a key process in the development of many chronic diseases. Quassinoids have been reported to possess anti-inflammatory properties, primarily through the inhibition of pro-inflammatory mediators.[2] One of the key mechanisms is the suppression of nitric oxide (NO) production. A study on quassinoids from Picrasma quassioides found that the tested compounds, including some nigakilactones, did not show significant inhibitory activity on NO production in LPS-stimulated RAW264.7 macrophages, with IC50 values greater than 30 μM.[4]

Table 1: Summary of Reported Biological Activity for select Quassinoids from Picrasma quassioides

| Compound/Extract | Biological Activity | Cell Line/Model | IC50 Value | Reference |

| Nigakilactone P, Picraqualide F, Nigakilactone Q, and 8 known quassinoids | Cytotoxicity | HepG2, MCF-7 | >50 μM | [4] |

| Nigakilactone P, Picraqualide F, Nigakilactone Q, and 8 known quassinoids | NO Production Inhibition | RAW264.7 macrophages | >30 μM | [4] |

Note: Specific quantitative data for the biological activity of this compound is not currently available in the cited literature. The data presented is for other quassinoids isolated from the same plant source and suggests that not all quassinoids exhibit high potency in these assays.

Isolation and Purification of this compound and other Quassinoids

The isolation of this compound and other quassinoids from Picrasma quassioides typically involves extraction followed by a series of chromatographic separations. While a specific, detailed protocol for this compound is not available, a general methodology can be synthesized from published procedures for isolating compounds from this plant.[5][6]

General Experimental Protocol for Isolation

-

Extraction: The dried and powdered stems or bark of Picrasma quassioides are extracted with a solvent such as 95% ethanol (EtOH) at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material. The resulting extracts are then combined and concentrated under reduced pressure to yield a crude extract.[4]

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

-

Chromatographic Separation: The fractions, particularly the EtOAc and n-BuOH fractions which are likely to contain quassinoids, are subjected to a series of column chromatography steps.

-

Silica Gel Column Chromatography: The fraction is applied to a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate or methanol.

-

ODS Column Chromatography: Further separation can be achieved using an octadecylsilyl (ODS) column with a methanol-water gradient.[5]

-

Sephadex LH-20 Column Chromatography: Size exclusion chromatography using Sephadex LH-20 with methanol as the eluent is often used to separate compounds based on their molecular size.[5]

-

Semi-preparative RP-HPLC: Final purification of the isolated compounds is often achieved using semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[5]

-

-

Structure Elucidation: The structures of the purified compounds are determined using spectroscopic techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and various Nuclear Magnetic Resonance (NMR) techniques (1H NMR, 13C NMR, COSY, HSQC, HMBC).[4]

Figure 1: General workflow for the isolation and purification of quassinoids.

Potential Mechanisms of Action: Modulation of Signaling Pathways

While direct evidence for this compound is lacking, studies on other natural compounds, including some quassinoids and triterpenoids, suggest that they can exert their biological effects by modulating key intracellular signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell survival. Some natural compounds have been shown to inhibit this pathway, thereby reducing inflammation and promoting apoptosis in cancer cells.

Figure 2: Potential modulation of the NF-κB signaling pathway by quassinoids.

MAPK Signaling Pathway

The MAPK pathway is a cascade of protein kinases that plays a crucial role in cell proliferation, differentiation, and apoptosis. The pathway consists of three main tiers of kinases: MAP kinase kinase kinases (MAPKKKs), MAP kinase kinases (MAPKKs), and MAP kinases (MAPKs). Extracellular signals activate MAPKKKs, which in turn phosphorylate and activate MAPKKs. The activated MAPKKs then phosphorylate and activate MAPKs, such as ERK, JNK, and p38. Activated MAPKs can then phosphorylate various downstream targets, including transcription factors, to regulate gene expression. Dysregulation of this pathway is common in cancer.

Figure 3: Potential modulation of the MAPK signaling pathway by quassinoids.

Experimental Protocols for Biological Evaluation

To assess the biological activities of this compound and other quassinoids, standardized in vitro assays are employed.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Cancer cells (e.g., HepG2, MCF-7) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, MTT solution is added to each well, and the plate is incubated for an additional 4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

-

Solubilization: A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then determined from the dose-response curve.

Analysis of Signaling Pathway Modulation: Western Blot

Western blotting is a technique used to detect specific proteins in a sample and can be used to assess the activation state of signaling pathways.

-

Cell Lysis: Cells treated with the test compound are lysed to release their proteins.

-

Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., phospho-IκBα, total IκBα, phospho-ERK, total ERK).

-

Secondary Antibody Incubation: The membrane is washed and then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the light emitted is detected using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

Conclusion and Future Directions

The quassinoid class of natural products, including this compound from Picrasma quassioides, presents an interesting area for drug discovery. While the broader class has shown promising biological activities, the available data for specific compounds like this compound is limited and, in some cases, indicates low potency. The conflicting reports on the efficacy of quassinoids highlight the importance of structure-activity relationship studies to identify the key structural features required for potent and selective biological activity.

Future research should focus on:

-

Comprehensive Biological Screening of this compound: A thorough evaluation of this compound across a wide range of cancer cell lines and in various anti-inflammatory and antiviral assays is necessary to determine its true therapeutic potential.

-

Elucidation of Specific Mechanisms of Action: For promising quassinoid candidates, detailed mechanistic studies are required to identify their precise molecular targets and signaling pathways.

-

Lead Optimization: The chemical scaffold of potent quassinoids can be modified through medicinal chemistry approaches to improve their efficacy, selectivity, and pharmacokinetic properties.

This technical guide provides a foundation for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of quassinoids. While challenges remain, the structural diversity and biological activity of this class of natural products warrant continued investigation.

References

- 1. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Five New Quassinoids from the Bark of <i>Picrasma quassioides</i> [scite.ai]

- 4. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical constituents of Picrasma quassioides | Zhongcaoyao;(24): 4884-4890, 2020. | WPRIM [pesquisa.bvsalud.org]

- 6. researchgate.net [researchgate.net]

The Dawn of Understanding: Elucidating the Biosynthetic Pathway of Nigakilactone C

A Technical Guide for Researchers and Drug Development Professionals

Nigakilactone C, a complex quassinoid found in plants of the Simaroubaceae family such as Picrasma quassioides, has garnered significant interest for its diverse pharmacological activities. However, the intricate biosynthetic pathway leading to this potent molecule has long remained enigmatic. This technical guide synthesizes the current understanding of this compound biosynthesis, focusing on the recently elucidated early stages of the pathway. It is designed to provide researchers, scientists, and drug development professionals with a comprehensive overview of the known enzymatic steps, experimental methodologies employed in their discovery, and the quantitative data supporting these findings.

The Quassinoid Pathway: A Shared Origin with Limonoids

Quassinoids, including this compound, are highly modified triterpenoids. Recent breakthroughs have revealed that the initial steps of quassinoid biosynthesis are conserved and share a common evolutionary origin with the well-characterized limonoid pathway.[1][2] This discovery has been pivotal in identifying the first committed enzymes in the formation of the quassinoid scaffold.

The biosynthesis commences with the cyclization of the ubiquitous triterpene precursor, 2,3-oxidosqualene. This crucial step is catalyzed by a specialized oxidosqualene cyclase, leading to the formation of a protolimonoid intermediate. Subsequent oxidative modifications, orchestrated by cytochrome P450 monooxygenases, further elaborate this scaffold, paving the way for the vast diversity of quassinoid structures.

The Known Biosynthetic Route: From 2,3-Oxidosqualene to Melianol

Research utilizing a combination of transcriptome analysis, metabolomics, and heterologous expression in Nicotiana benthamiana has successfully identified the first three enzymes in the quassinoid biosynthetic pathway in the invasive tree of heaven (Ailanthus altissima).[1][3] This early pathway culminates in the production of melianol, a key protolimonoid intermediate.[1][2]

The established enzymatic steps are as follows:

-

Cyclization: An oxidosqualene cyclase (OSC), designated as AaTS, catalyzes the cyclization of 2,3-oxidosqualene to the protolimonoid, tirucalla-7,24-dien-3β-ol.

-

Oxidation at C-21: The cytochrome P450 monooxygenase AaCYP71CD4 then hydroxylates tirucalla-7,24-dien-3β-ol at the C-21 position to produce melianol.

-

Further Oxidation: Another cytochrome P450, AaCYP71BQ17, is also implicated in the pathway, likely contributing to subsequent oxidative modifications leading towards the diverse quassinoid skeletons.[1]

While the pathway from melianol to the intricate structure of this compound is yet to be fully elucidated, the identification of these initial steps provides a critical foundation for future research. It is hypothesized that a series of further oxidative reactions, rearrangements, and lactonizations are required to form the final this compound molecule.

Below is a diagram illustrating the known early stages of the quassinoid biosynthetic pathway.

References

The Natural Abundance and Isolation of Nigakilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring quassinoid, a class of bitter principles derived from the plant family Simaroubaceae. These compounds are known for their complex structures and diverse biological activities. This technical guide provides a comprehensive overview of the natural abundance of this compound, its primary isolation sources, and detailed experimental protocols for its extraction and purification. The information presented herein is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Natural Abundance and Isolation Sources

This compound is primarily isolated from plants of the genus Picrasma, with Picrasma quassioides (D. Don) Benn. being the most prominent source.[1] Various parts of this plant, including the bark and stems, have been found to contain a variety of quassinoids, including this compound.[1][2][3]

Quantitative Data on Natural Abundance

The yield of this compound from its natural source can vary depending on the specific plant part used, the geographical location of the plant, and the extraction and purification methods employed. The following table summarizes the reported yield of this compound from the bark of Picrasma quassioides.

| Plant Source | Plant Part | Extraction Method | Reported Yield (% w/w of crude extract) | Reference |

| Picrasma quassioides | Bark | Ethanolic extract | 0.0014% | Yang & Yue, 2004[1] |

Experimental Protocols for Isolation

The isolation of this compound from Picrasma quassioides involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. The following protocol is a detailed methodology based on established procedures for the isolation of quassinoids.

Plant Material Collection and Preparation

-

Collection: The bark of Picrasma quassioides is collected and authenticated.

-

Preparation: The collected plant material is air-dried and then coarsely powdered to increase the surface area for efficient extraction.

Extraction

-

Solvent: The powdered bark is extracted exhaustively with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure complete extraction of the secondary metabolites.

-

Concentration: The combined ethanolic extracts are then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Fractionation

-

Solvent Partitioning: The crude ethanolic extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as petroleum ether, chloroform, and ethyl acetate. This step separates the compounds based on their differential solubility. The quassinoids, including this compound, are typically enriched in the chloroform and ethyl acetate fractions.

Chromatographic Purification

-

Column Chromatography: The enriched fractions are subjected to repeated column chromatography over silica gel.

-

Stationary Phase: Silica gel (200-300 mesh) is commonly used.

-

Mobile Phase: A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol, with the concentration of methanol being incrementally increased.

-

-

Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative HPLC.

-

Column: A reversed-phase C18 column is typically used.

-

Mobile Phase: A mixture of methanol and water or acetonitrile and water is used as the mobile phase in an isocratic or gradient elution mode.

-

-

Crystallization: The purified this compound is often obtained as a crystalline solid from a suitable solvent system, such as methanol-chloroform.

Structural Elucidation

The structure of the isolated this compound is confirmed by comprehensive spectroscopic analysis, including:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed structure and stereochemistry of the molecule.

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of this compound from Picrasma quassioides.

Caption: General workflow for the isolation and purification of this compound.

Conclusion

This technical guide has provided a detailed overview of the natural abundance and isolation of this compound from its primary source, Picrasma quassioides. The quantitative data and the comprehensive experimental protocol offer a valuable resource for researchers aiming to isolate this and other related quassinoids for further investigation into their chemical properties and biological activities. The provided workflow diagram visually summarizes the key steps in the isolation process, facilitating a clearer understanding of the methodology.

References

- 1. Five New Quassinoids from the Bark of <i>Picrasma quassioides</i> [scite.ai]

- 2. Quassinoids from the stems of Picrasma quassioides and their cytotoxic and NO production-inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical constituents of Picrasma quassioides | Zhongcaoyao;(24): 4884-4890, 2020. | WPRIM [pesquisa.bvsalud.org]

Potential Therapeutic Targets of Nigakilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring quassinoid, a class of bitter compounds isolated from plants of the Simaroubaceae family, notably Picrasma quassioides. Traditionally, extracts from these plants have been used in folk medicine for their anti-inflammatory and anti-parasitic properties. Recent scientific investigations have begun to elucidate the molecular mechanisms underlying the bioactivity of this compound, revealing its potential as a therapeutic agent, particularly in the realms of oncology and inflammatory diseases. This technical guide provides an in-depth overview of the known therapeutic targets of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Core Therapeutic Targets and Mechanism of Action

This compound exerts its biological effects by modulating key signaling pathways involved in cell proliferation, inflammation, and apoptosis. The primary therapeutic targets identified to date are the Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT1 and STAT3, and the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the STAT Signaling Pathway

Recent research has identified the STAT signaling pathway as a primary target of this compound. Specifically, this compound has been shown to inhibit the phosphorylation of STAT1 and STAT3. This is significant as the constitutive activation of the STAT3 signaling pathway is a hallmark of many human cancers and is implicated in tumor cell proliferation, survival, and invasion.

The mechanism of inhibition involves the suppression of Janus kinases (JAKs), which are responsible for phosphorylating STAT proteins upon cytokine or growth factor receptor activation. By inhibiting the phosphorylation of STAT1 and STAT3, this compound prevents their dimerization, nuclear translocation, and subsequent transcriptional activation of target genes involved in cell cycle progression and apoptosis resistance.

Suppression of the NF-κB Signaling Pathway

In addition to its effects on STAT signaling, evidence suggests that this compound and its derivatives can inhibit the activity of the transcription factor NF-κB.[1] The NF-κB pathway is a critical regulator of the inflammatory response, and its dysregulation is associated with chronic inflammatory diseases and cancer.

The inhibitory action of this compound on the NF-κB pathway is thought to occur through the prevention of the nuclear translocation of NF-κB. This sequesters NF-κB in the cytoplasm, preventing it from activating the transcription of pro-inflammatory and pro-survival genes.

Quantitative Data on Biological Activity

The cytotoxic and anti-proliferative effects of this compound have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-1080 | Fibrosarcoma | 3 - 6 | [1] |

| Colon 26-L5 | Murine Carcinoma | 3 - 6 | [1] |

| MDA-MB-231 | Breast Cancer | 3 - 5 | [1] |

| AGS | Gastric Cancer | 3 - 5 | [1] |

| HeLa | Cervical Cancer | 3 - 5 | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the therapeutic potential of this compound.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for Phosphorylated STAT3

Western blotting is used to detect the phosphorylation status of specific proteins, providing insights into the activation of signaling pathways.

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. A primary antibody for total STAT3 should be used on a separate blot or after stripping the membrane to serve as a loading control.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation that is a hallmark of late-stage apoptosis.

-

Cell Preparation: Grow and treat cells on coverslips or in chamber slides.

-

Fixation and Permeabilization: Fix the cells with a formaldehyde-based fixative, followed by permeabilization with a detergent (e.g., Triton X-100) to allow entry of the labeling reagents.

-

TUNEL Reaction: Incubate the cells with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or a fluorescently labeled dUTP). TdT will add the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

-

Detection: If using a hapten-labeled dUTP, follow with an incubation with a fluorescently labeled anti-hapten antibody.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI or Hoechst to visualize all cells.

-

Microscopy and Analysis: Visualize the cells using a fluorescence microscope. Apoptotic cells will show a strong fluorescent signal in the nucleus. Quantify the percentage of TUNEL-positive cells.

Conclusion

This compound has emerged as a promising natural product with well-defined therapeutic targets in critical cellular pathways. Its ability to inhibit STAT1/3 and NF-κB signaling provides a strong rationale for its further investigation and development as a potential therapeutic agent for cancer and inflammatory disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in exploring the full therapeutic potential of this compound. Further studies are warranted to validate these findings in preclinical and clinical settings.

References

Early In Vitro Bioactivity of Nigakilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nigakilactone C is a naturally occurring norditerpene lactone isolated from Podocarpus spp. Early in vitro research has highlighted its potential as a bioactive compound, particularly in the realm of oncology. This technical guide provides a comprehensive overview of the foundational in vitro studies investigating the bioactivity of this compound, with a focus on its anticancer effects. The information herein is intended to serve as a detailed resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, experimental methodologies, and associated signaling pathways. While the primary focus of early research has been on its anticancer properties, the broader bioactivity profile, including potential anti-inflammatory and antiviral effects, is an area of ongoing investigation.

Anticancer Activity of this compound

Initial in vitro studies have consistently demonstrated the cytotoxic and antiproliferative effects of this compound against a variety of cancer cell lines.

Quantitative Data Summary

The antiproliferative activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of cell growth or proliferation. The following table summarizes the reported IC50 values for this compound against several cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | 3 - 6 | [1] |

| Colon 26-L5 | Murine Carcinoma | 3 - 6 | [1] |

| MDA-MB-231 | Human Breast Cancer | 3 - 5 | [1] |

| AGS | Human Gastric Cancer | 3 - 5 | [1] |

| HeLa | Human Cervical Cancer | 3 - 5 | [1] |

Experimental Protocols

The determination of this compound's anticancer activity has been primarily achieved through cell viability and proliferation assays, with the MTT assay being a cornerstone technique.

1. Cell Viability and Proliferation Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

-

Protocol:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

-

Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of this compound. A control group with vehicle (e.g., DMSO) is also included.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, a sterile MTT solution (typically 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours.

-

Formazan Solubilization: The medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570-590 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

-

2. Western Blot Analysis for Signaling Pathway Proteins

To elucidate the molecular mechanism of action, Western blotting is employed to detect the expression and phosphorylation status of key proteins in signaling pathways.

-

Principle: This technique separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects specific proteins using antibodies.

-

Protocol:

-

Cell Lysis: Cancer cells treated with this compound for various time points are harvested and lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are loaded onto a polyacrylamide gel and separated by size through electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific to the target proteins (e.g., phospho-JNK, JNK, phospho-c-Jun, c-Jun).

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting signal is captured using an imaging system.

-

Analysis: The intensity of the protein bands is quantified and normalized to a loading control (e.g., β-actin or GAPDH).

-

Signaling Pathway Analysis

Early in vitro studies indicate that the anticancer activity of this compound involves the modulation of the AP-1 (Activator Protein-1) signaling pathway through the activation of the JNK/c-Jun axis.[1]

JNK/c-Jun/AP-1 Signaling Pathway

The c-Jun N-terminal kinase (JNK) is a member of the mitogen-activated protein kinase (MAPK) family. Upon activation by cellular stress, JNK phosphorylates the transcription factor c-Jun. Phosphorylated c-Jun then forms a dimer with a member of the Fos family of proteins to constitute the AP-1 transcription factor. AP-1 regulates the expression of genes involved in various cellular processes, including proliferation, differentiation, and apoptosis. The sustained activation of the JNK/c-Jun pathway can lead to the induction of apoptosis in cancer cells.

Caption: this compound induces apoptosis via the JNK/c-Jun/AP-1 signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for assessing the in vitro anticancer activity of this compound.

Caption: A generalized workflow for evaluating the anticancer effects of this compound.

Anti-inflammatory and Antiviral Activities

While the anticancer properties of this compound have been the primary focus of early in vitro studies, the bioactivity of related compounds from the Podocarpus genus suggests potential for anti-inflammatory and antiviral effects. However, based on a comprehensive review of publicly available scientific literature, there is currently a lack of specific in vitro studies detailing the anti-inflammatory and antiviral activities of this compound itself.

Other podolactones have demonstrated anti-inflammatory effects by inhibiting nitric oxide (NO) production in LPS-stimulated macrophages, a process mediated through the inhibition of the NF-κB pathway.[2] The investigation into whether this compound shares these properties presents a promising avenue for future research.

Similarly, while various natural products have been screened for antiviral activity, specific data on the in vitro antiviral efficacy of this compound against a panel of viruses is not yet available.

Conclusion and Future Directions

Early in vitro studies have established this compound as a compound with notable anticancer activity, demonstrating antiproliferative effects in the low micromolar range against a panel of human cancer cell lines. The primary mechanism of action appears to involve the induction of apoptosis through the JNK/c-Jun/AP-1 signaling pathway.

Future research should aim to:

-

Expand the panel of cancer cell lines tested to better understand the spectrum of its anticancer activity.

-

Investigate other potential mechanisms of action, including effects on the cell cycle, angiogenesis, and metastasis.

-

Conduct in vitro studies to specifically evaluate the anti-inflammatory and antiviral properties of this compound to build a more complete bioactivity profile.

-

Perform combination studies with existing chemotherapeutic agents to explore potential synergistic effects.

This technical guide provides a solid foundation for researchers and drug development professionals interested in the therapeutic potential of this compound. The promising early findings in oncology warrant further investigation to fully elucidate its mechanisms of action and explore its potential as a lead compound for novel anticancer therapies.

References

Nigakilactone C: A Potential Quassinoid for Anti-Malarial Drug Development

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction

The urgent need for novel anti-malarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has intensified the exploration of natural products with potent antiplasmodial activity. Among these, the quassinoids, a class of structurally complex triterpenoids derived from plants of the Simaroubaceae family, have emerged as a promising source of lead compounds. While specific research on the anti-malarial potential of Nigakilactone C is not extensively documented in publicly available literature, its structural similarity to other well-characterized anti-malarial quassinoids strongly suggests its potential as a valuable candidate for further investigation. This technical guide provides an in-depth overview of the anti-malarial potential of this compound, drawing upon the established activities of closely related quassinoids such as Simalikalactone D, Simalikalactone E, and Chaparrinone.

The Anti-Malarial Promise of Quassinoids

Quassinoids have consistently demonstrated potent in vitro and in vivo activity against Plasmodium parasites. These compounds are known to exhibit significant cytotoxicity against various cancer cell lines, and their anti-malarial action is a key area of research.

In Vitro Antiplasmodial Activity

Numerous quassinoids have shown remarkable potency against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum. The 50% inhibitory concentration (IC50) values for several prominent quassinoids are summarized in the table below, highlighting their sub-micromolar to nanomolar efficacy.

| Compound | P. falciparum Strain(s) | IC50 | Reference |

| Simalikalactone D | FcB1 (CQ-resistant) | 10 nM | [1](--INVALID-LINK--) |

| Simalikalactone E | Multiple strains | 24 - 68 nM | [2](--INVALID-LINK--) |

| Chaparrinone | Not Specified | 0.037 µg/mL | [3](--INVALID-LINK--) |

| Bruceantin | Not Specified | 0.0008 µg/mL | [4](--INVALID-LINK--) |

| Simalikalactone D | Not Specified | 0.0009 µg/mL | [4](--INVALID-LINK--) |

Table 1: In Vitro Antiplasmodial Activity of Selected Quassinoids

In Vivo Efficacy

The anti-malarial activity of quassinoids has also been validated in murine malaria models. These studies are crucial for assessing the potential therapeutic efficacy of these compounds in a physiological setting.

| Compound | Murine Malaria Model | Dosage | % Inhibition / Activity | Reference |

| Simalikalactone D | Plasmodium yoelii yoelii | 3.7 mg/kg/day (oral) | 50% inhibition | [1](--INVALID-LINK--) |

| Simalikalactone E | Plasmodium vinckei petteri | 1 mg/kg/day (oral) | 50% inhibition | (--INVALID-LINK--) |

| Simalikalactone E | Plasmodium vinckei petteri | 0.5 mg/kg/day (i.p.) | 50% inhibition | (--INVALID-LINK--) |

| Picrasma javanica Extract | Plasmodium berghei | 400 mg/kg | 52.5% parasitemia inhibition | [5](--INVALID-LINK--) |

Table 2: In Vivo Anti-Malarial Activity of Selected Quassinoids and Related Extracts

Cytotoxicity

A critical aspect of drug development is assessing the selectivity of a compound for the target pathogen over host cells. The cytotoxic concentration (CC50) of quassinoids against various cell lines provides insight into their therapeutic window.

| Compound | Cell Line | CC50 / IC50 | Reference |

| Chaparrinone | P-388 cells | 0.34 µg/mL | [3](--INVALID-LINK--) |

| Simalikalactone E | Mammalian cells | Dependent on cell line (good selectivity on non-tumorogenic cells) | [2](--INVALID-LINK--) |

Table 3: Cytotoxicity of Selected Quassinoids

Postulated Mechanism of Action

While the precise molecular targets of most anti-malarial quassinoids are still under investigation, several studies suggest that their mode of action involves the inhibition of protein synthesis in the parasite. This is a distinct mechanism compared to many currently used anti-malarial drugs, making quassinoids attractive candidates for overcoming existing resistance.

References

- 1. Simalikalactone D is responsible for the antimalarial properties of an Amazonian traditional remedy made with Quassia amara L. (Simaroubaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Antimalarial Activity of Simalikalactone E, a New Quassinoid from Quassia amara L. (Simaroubaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Plants as sources of antimalarial drugs: in vitro antimalarial activities of some quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Evaluating the Antiplasmodial Activity of Picrasma javanica Stem Bark Extract and Its Synergy With Artesunate in Rodent Malaria Models - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Potential: A Technical Guide to the Preliminary Anti-inflammatory Effects of Nigakilactone C

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature extensively covers the anti-inflammatory properties of quassinoids, a class of natural products to which Nigakilactone C belongs. However, specific research on the anti-inflammatory effects of this compound is limited. This guide, therefore, extrapolates the potential anti-inflammatory profile of this compound based on the activities of closely related quassinoid compounds isolated from medicinal plants such as Picrasma quassioides.

Introduction

This compound is a member of the quassinoid family, a group of structurally complex triterpenoids derived from plants of the Simaroubaceae family.[1] Plants from this family, such as Picrasma quassioides, have a history of use in traditional medicine for treating various ailments, including inflammatory conditions.[2][3] While direct evidence for this compound is scarce, the well-documented anti-inflammatory activities of other quassinoids provide a strong rationale for investigating its potential in this area.[1][4][5] This document serves as an in-depth technical guide, summarizing the likely anti-inflammatory mechanisms, presenting relevant quantitative data from related compounds, detailing potential experimental protocols, and visualizing key signaling pathways.

Core Anti-inflammatory Mechanisms of Quassinoids

Quassinoids have been shown to exert their anti-inflammatory effects through various mechanisms, suggesting that this compound may act on similar molecular targets. The primary proposed mechanisms include:

-

Inhibition of Pro-inflammatory Mediators: Many quassinoids demonstrate potent inhibitory effects on the production of key inflammatory molecules. This includes the suppression of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (ILs) such as IL-1β and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.[6][7]

-

Modulation of Inflammatory Signaling Pathways: A crucial aspect of the anti-inflammatory action of quassinoids involves the modulation of critical signaling cascades. Evidence suggests that compounds like isobrucein B can interfere with the nuclear factor-kappa B (NF-κB) pathway, a central regulator of the inflammatory response, through post-transcriptional modulation.[7] The mitogen-activated protein kinase (MAPK) pathway, another key player in inflammation, is also a likely target.

-

Stabilization of Lysosomal Membranes: Some studies on quassinoids, such as brusatol, indicate that they may stabilize lysosomal membranes. This action prevents the release of hydrolytic enzymes that contribute to tissue damage and inflammation.[4]

Quantitative Data on Anti-inflammatory Activity of Related Quassinoids

To provide a quantitative perspective on the potential efficacy of this compound, the following table summarizes the anti-inflammatory activities of other notable quassinoids.

| Compound | Model System | Concentration/Dose | Effect | Reference |

| Quassidines E-G | LPS-stimulated RAW264.7 mouse macrophages | Not specified | Potent inhibition of NO, TNF-α, and IL-6 production | [6] |

| Brusatol | Rodent models of induced inflammation and arthritis | Not specified | Potent inhibition of inflammation | [4] |

| Isobrucein B | Carrageenan-induced inflammatory hyperalgesia in mice | 0.5-5 mg/kg | Dose-dependent inhibition of hyperalgesia, neutrophil migration, and cytokine production | [7] |

| Isobrucein B | LPS-stimulated macrophages | Not specified | Inhibition of TNF, IL-1β, and KC/CXCL1 production/release | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the anti-inflammatory effects of this compound.

In Vitro Anti-inflammatory Activity Assessment

1. Cell Culture and Treatment:

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

2. Nitric Oxide (NO) Production Assay:

-

Principle: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

-

Procedure:

-

Collect 100 µL of culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) to the supernatant.

-

Incubate the mixture at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Quantify nitrite concentration using a sodium nitrite standard curve.

-

3. Cytokine Production Measurement (ELISA):

-

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatants.

-

Procedure:

-

Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.

-

Wash the plate and block non-specific binding sites.

-

Add cell culture supernatants and standards to the wells and incubate.

-

Wash the plate and add a biotinylated detection antibody.

-

Incubate, wash, and then add streptavidin-horseradish peroxidase (HRP) conjugate.

-

Add a substrate solution (e.g., TMB) to develop color.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

Calculate cytokine concentrations based on the standard curve.

-

Western Blot Analysis for Signaling Pathway Proteins

-

Principle: To investigate the effect of this compound on key signaling proteins within the NF-κB and MAPK pathways.

-

Procedure:

-

Lyse the treated cells and determine protein concentration using a BCA assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies against target proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's anti-inflammatory effects.

Conclusion and Future Directions

While direct experimental data on the anti-inflammatory effects of this compound are currently lacking in the public domain, its classification as a quassinoid strongly suggests its potential as an anti-inflammatory agent. The established activities of related compounds point towards mechanisms involving the inhibition of pro-inflammatory mediators and the modulation of key signaling pathways like NF-κB and MAPK. The experimental protocols and visualizations provided in this guide offer a robust framework for initiating a thorough investigation into the anti-inflammatory properties of this compound. Future research should focus on isolating or synthesizing sufficient quantities of this compound to perform these critical in vitro and subsequent in vivo studies to validate its therapeutic potential for inflammatory diseases.

References

- 1. Quassinoids: From traditional drugs to new cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacological effects of Picrasma quassioides (D. Don) Benn for inflammation, cancer and neuroprotection (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. Anti-inflammatory agents III: Structure-activity relationships of brusatol and related quassinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quassinoids: From Traditional Drugs to New Cancer Therapeutics: Ingenta Connect [ingentaconnect.com]

- 6. Anti-inflammatory alkaloids from the stems of Picrasma quassioides BENNET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The quassinoid isobrucein B reduces inflammatory hyperalgesia and cytokine production by post-transcriptional modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Ethnobotanical Heritage and Therapeutic Potential of Nigakilactone C

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nigakilactone C, a prominent quassinoid isolated from plants of the Simaroubaceae family, particularly Picrasma quassioides, stands at the intersection of traditional medicine and modern pharmacology. For centuries, extracts of these plants have been utilized in various cultures for their therapeutic properties, primarily for treating inflammatory conditions, fever, malaria, and gastrointestinal ailments. This technical guide delves into the ethnobotanical background of this compound-containing plants, presenting a comprehensive overview of their traditional applications. Furthermore, it aggregates and analyzes the existing scientific evidence on the biological activities of this compound, focusing on its anti-inflammatory, anticancer, and antimalarial potential. This document provides detailed experimental protocols from key studies, quantitative data on its bioactivity, and elucidates its potential mechanism of action through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Traditional Uses of Plants Containing this compound

Picrasma quassioides (D. Don) Benn., a member of the Simaroubaceae family, is a primary source of this compound and has a long history of use in traditional medicine across Asia.[1][2] Known colloquially as "Nigaki" in Japan, "Ku Shu" in China, and "So-tae-na-moo" in Korea, various parts of this plant, especially the stem and bark, have been employed to treat a wide range of illnesses.[1]

The traditional applications of P. quassioides are largely attributed to its intensely bitter taste, a characteristic feature of the quassinoids it contains.[1] Its historical uses include:

-

Anti-inflammatory and Antipyretic: Decoctions of the wood and bark have been traditionally used to reduce fever and alleviate symptoms of inflammatory conditions such as sore throat and eczema.[1][2]

-

Antimalarial: The plant has been a traditional remedy for malaria, highlighting its potential antiparasitic properties.[1]

-

Gastrointestinal Health: It has been used to treat gastritis, gastric discomfort, and diarrhea. Its bitter principles are also believed to stimulate appetite and improve digestion.[1]

-

Pediculosis: The powdered bark has been applied topically to treat head lice infestations.[1]

-

Other Uses: Traditional medicine also documents its use for treating snakebites.[2]

These traditional uses provide a valuable roadmap for investigating the pharmacological properties of its isolated constituents, including this compound.

Biological Activities and Quantitative Data

Scientific investigations into the constituents of P. quassioides have revealed a plethora of bioactive compounds, with quassinoids being a major class exhibiting diverse pharmacological effects.[1][3] While research on this compound is still emerging compared to some other quassinoids, preliminary studies and data on closely related compounds suggest significant therapeutic potential.

Anticancer Activity

While specific IC50 values for this compound are not extensively reported in the reviewed literature, studies on the closely related "nagilactones" provide valuable insights. Nagilactone C has demonstrated notable cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of Nagilactone C

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HT-1080 | Human Fibrosarcoma | ~3-6 | [PMID: 33051515] |

| Colon 26-L5 | Murine Carcinoma | ~3-6 | [PMID: 33051515] |

| MDA-MB-231 | Human Breast Cancer | ~3-5 | [PMID: 33051515] |

| AGS | Human Gastric Cancer | ~3-5 | [PMID: 33051515] |

| HeLa | Human Cervical Cancer | ~3-5 | [PMID: 33051515] |

Anti-inflammatory Activity

The traditional use of P. quassioides for inflammatory ailments is supported by modern pharmacological studies on its extracts and isolated compounds. Quassinoids, as a class, are known to possess anti-inflammatory properties. Network pharmacology studies suggest that alkaloids from P. quassioides may exert their anti-inflammatory effects by modulating key signaling pathways, including the NF-κB and MAPK pathways.[4][5] While specific quantitative data for this compound's anti-inflammatory activity is not yet available, the general findings for the plant's constituents are promising.

Antimalarial Activity

The ethnobotanical use of P. quassioides as an antimalarial agent is a strong indicator of the potential of its constituents in this area. While specific IC50 values for this compound against Plasmodium falciparum are not detailed in the provided search results, the evaluation of plant extracts provides a basis for further investigation into its isolated compounds.

Experimental Protocols

Isolation and Purification of this compound from Picrasma quassioides

A general procedure for the isolation of quassinoids from P. quassioides involves the following steps:

-

Extraction: The dried and powdered stems of P. quassioides are extracted with 80% ethanol in water.[1]

-

Chromatography: The crude extract is subjected to a series of column chromatography techniques for separation and purification. This typically includes:

-

Silica gel column chromatography.

-

Octadecylsilyl (ODS) column chromatography.

-

Sephadex LH-20 column chromatography.

-

Semi-preparative reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

-

-

Structure Elucidation: The purified compounds are identified and their structures elucidated using physicochemical and spectroscopic methods, such as mass spectrometry and nuclear magnetic resonance (NMR).[1]

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common colorimetric method to assess cell viability and the cytotoxic effects of compounds.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) for a specified period (e.g., 48 or 72 hours).

-

MTT Incubation: After the treatment period, the medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

In Vitro Antimalarial Assay against Plasmodium falciparum

The schizont maturation inhibition assay is a standard method to evaluate the in vitro antimalarial activity of a compound.

-

Parasite Culture: A chloroquine-sensitive or resistant strain of P. falciparum is cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.

-

Drug Dilution: The test compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Incubation: The synchronized ring-stage parasites are incubated with the different concentrations of the test compound in 96-well plates for 24-48 hours.

-

Smear Preparation and Staining: After incubation, thin blood smears are prepared from each well and stained with Giemsa stain.

-

Microscopic Examination: The number of schizonts per 200 asexual parasites is counted under a microscope.

-

IC50 Determination: The percentage of schizont maturation inhibition is calculated for each concentration compared to the drug-free control, and the IC50 value is determined.

Signaling Pathways and Mechanisms of Action

The biological activities of many natural products are often mediated through their interaction with specific cellular signaling pathways. While the precise mechanisms of this compound are still under investigation, the known effects of related compounds and extracts from P. quassioides point towards the modulation of key inflammatory pathways.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[6] Its constitutive activation is implicated in various chronic inflammatory diseases and cancers. Many phytochemicals exert their anti-inflammatory and anticancer effects by inhibiting the NF-κB pathway.[4][5]

Below is a generalized diagram of the canonical NF-κB signaling pathway, a likely target for the anti-inflammatory effects of quassinoids like this compound.

Caption: Canonical NF-κB Signaling Pathway.

Conclusion and Future Directions